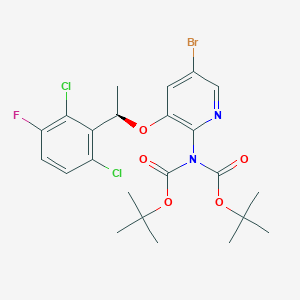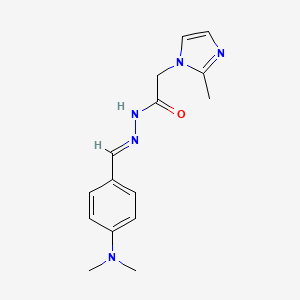![molecular formula C21H18N6O3 B2490306 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1251696-18-0](/img/structure/B2490306.png)
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of novel oxadiazolylpyrrolotriazoles involves an efficient approach through 1,3-dipolar cycloaddition of organic azides bearing a substituted-phenyl-1,2,4-oxadiazole ring and N-phenylmaleimide, presenting a method for producing a variety of these compounds (Dürüst et al., 2012).
Molecular Structure Analysis
While specific studies directly analyzing the molecular structure of the mentioned compound are scarce, the structural analysis of similar compounds indicates a meticulous design to facilitate desired biological activities. These structures often incorporate heterocyclic rings, such as 1,2,4-triazole and 1,3,4-oxadiazole, known for their prominence in medicinal chemistry due to their pharmacological properties (Ustabaş et al., 2020).
Chemical Reactions and Properties
The compound and its derivatives have been synthesized through various chemical reactions, demonstrating a range of properties that suggest potential for biological activity. For instance, the use of 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as a novel reagent for the oxidation of pyrazolines to pyrazoles under mild conditions indicates the versatility of related compounds in chemical transformations (Zolfigol et al., 2006).
Physical Properties Analysis
The physical properties of these compounds, such as melting points and solubility, are critical for their application in drug formulation. The detailed characterization, including NMR, IR spectroscopy, and elemental analysis, supports the identification and purity assessment of the synthesized compounds (El-Essawy, 2021).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for bioactivity, are essential for understanding the utility of these compounds in biological applications. The synthesis and screening for antitumor activity against specific cell lines demonstrate the potential therapeutic applications of these compounds, suggesting their suitability for further pharmaceutical development (Abdelrehim, 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-protozoal Activity
A study by Dürüst et al. (2012) focused on the synthesis of novel heterocyclic compounds, including those with oxadiazolyl pyrrolo triazole diones structures, to investigate their anti-protozoal and cytotoxic activities. The synthesis involved the 1,3-dipolar cycloaddition reaction of novel 5-azidomethyl 3-aryl substituted 1,2,4-oxadiazoles with N-phenyl maleimide. These compounds exhibited various biological activities, suggesting potential applications in anti-protozoal therapy (Dürüst, Y., Karakuş, H., Kaiser, M., & Taşdemir, D., 2012).
Biological Evaluation
Ziaie et al. (2017) synthesized a series of compounds linking 1,3,4-oxadiazole-5-thiones and 1,2,4-triazole-5-thiones moieties with a 1,4-dihydropyridine scaffold, demonstrating antimicrobial and antifungal activities. This research highlights the potential of these compounds in treating bacterial and fungal infections (Ziaie, M., Dilmaghani, K. A., & Tukmechi, A., 2017).
Antimicrobial and Antifungal Activities
Another study by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some of these compounds were found to possess good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Synthesis and Characterization for Biological Activity
Pandya et al. (2019) conducted a study synthesizing a library of compounds with potential antimycobacterial, antibacterial, and antifungal activities. The synthesized compounds were characterized and evaluated, revealing good to moderate activity against bacterial and fungal strains. This work underscores the potential pharmaceutical applications of such compounds (Pandya, K., Dave, B. P., Patel, R. J., & Desai, P. S., 2019).
Wirkmechanismus
Target of action
The compound contains a 1,2,4-oxadiazole ring and a 1,2,3-triazole ring. Compounds containing these rings have been reported to exhibit a variety of biological activities . They might interact with a range of biological targets, but without specific studies on this compound, it’s hard to predict the exact targets.
Mode of action
The mode of action would depend on the specific biological targets of the compound. For example, some 1,2,4-oxadiazole and 1,2,3-triazole derivatives have been reported to have antimicrobial activity, potentially by interacting with enzymes involved in bacterial cell wall synthesis .
Biochemical pathways
Again, this would depend on the specific targets of the compound. If the compound has antimicrobial activity, it might affect the biochemical pathways involved in bacterial cell wall synthesis .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the specific biochemical pathways it affects. For example, if it has antimicrobial activity, it might lead to the death of bacterial cells .
Eigenschaften
IUPAC Name |
3-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3/c1-12-8-9-14(10-13(12)2)19-22-16(30-24-19)11-26-18-17(23-25-26)20(28)27(21(18)29)15-6-4-3-5-7-15/h3-10,17-18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUDLPOXOACCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=CC=C5)N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-fluorophenyl)-6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2490228.png)
![methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]acetate](/img/structure/B2490229.png)
![methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2490230.png)
![1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one](/img/structure/B2490231.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2490232.png)

![N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2490237.png)

![(5Z)-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxo-5-[(4-propoxyphenyl)methylidene]pyridine-3-carbonitrile](/img/structure/B2490239.png)

![N-[2-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2490244.png)

![1-(2-Furoyl)-4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]piperazine](/img/structure/B2490246.png)